5-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide
Description
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Properties
IUPAC Name |
5-phenyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(18-8-11-23-12-10-21-9-4-7-19-21)15-13-16(24-20-15)14-5-2-1-3-6-14/h1-7,9,13H,8,10-12H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDPHSUONFZNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCOCCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds containing pyrazole and imidazole moieties have been reported to interact with a variety of targets, including enzymes, receptors, and ion channels.
Mode of Action
Compounds with similar structures have been shown to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function.
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and neurotransmission.
Biochemical Analysis
Biochemical Properties
Compounds containing a pyrazole ring, such as this one, have been shown to interact with various enzymes and proteins. The nature of these interactions is often influenced by the specific structure and properties of the compound.
Biological Activity
The compound 5-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Structure and Properties
This compound features several functional groups, including an oxazole ring and a pyrazole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:
Pharmacological Activities
1. Antimicrobial Activity
Recent studies have indicated that compounds containing pyrazole and oxazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to 5-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria.
2. Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well-documented. In particular, compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes.
| Compound | COX Inhibition | ED50 (μmol/kg) | Reference |
|---|---|---|---|
| Compound A | COX-2 Inhibitor | 78.53 | |
| Compound B | COX Inhibitor | 62.61 |
3. Anticancer Activity
Studies indicate that compounds with the pyrazole scaffold possess anticancer properties through various mechanisms, including apoptosis induction and inhibition of cancer cell proliferation. For example, derivatives have been tested against multiple cancer cell lines, showing promising results.
The biological activity of 5-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide is likely mediated through the following mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have shown to inhibit key enzymes involved in inflammation and cancer progression.
- Apoptosis Induction: The presence of the pyrazole moiety enhances the compound's ability to induce programmed cell death in cancer cells.
Case Studies
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of pyrazole derivatives using a carrageenan-induced rat paw edema model. The results indicated significant edema reduction compared to control groups.
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of synthesized pyrazole derivatives against E. coli and S. aureus. The results showed that several derivatives exhibited zones of inhibition comparable to standard antibiotics.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 5-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide?
- Methodological Answer : The compound’s synthesis involves multi-step reactions. A plausible route includes:
- Step 1 : Cyclocondensation of ethyl acetoacetate with phenylhydrazine to form the oxazole core (modified from pyrazole synthesis in ).
- Step 2 : Introduction of the pyrazole-ethoxyethyl side chain via nucleophilic substitution or coupling reactions (e.g., using 2-(1H-pyrazol-1-yl)ethyl bromide under basic conditions) .
- Step 3 : Amidation at the oxazole-3-carboxylic acid position using carbodiimide-mediated coupling with 2-[2-(1H-pyrazol-1-yl)ethoxy]ethylamine.
- Key Characterization : Confirm intermediate structures via -/-NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and ESI-MS for molecular ion verification .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and substituent orientation (e.g., pyrazole-oxazole dihedral angles) .
- Spectroscopic Analysis : Use -NMR to identify protons on the pyrazole (δ 6.5–7.5 ppm) and oxazole (δ 8.1–8.3 ppm) rings. IR spectroscopy can confirm carboxamide C=O stretches (~1650–1700 cm) .
- Chromatographic Purity : Employ HPLC with UV detection (λ = 254 nm) to ensure >95% purity .
Q. What preliminary assays are recommended to assess bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., MAPK) or cyclooxygenases using fluorometric assays (IC determination) .
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing viability at 10–100 µM concentrations .
- Anti-inflammatory Potential : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC values across studies) be resolved?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .
- Orthogonal Validation : Use SPR (surface plasmon resonance) to measure binding affinity to target proteins independently of cellular assays .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., pyrazole substituent variations) to isolate pharmacophoric contributions .
Q. What mechanistic insights can molecular docking provide for this compound?
- Methodological Answer :
- Target Selection : Dock against proteins with oxazole/pyrazole-binding pockets (e.g., COX-2, EGFR kinase) using AutoDock Vina .
- Key Interactions : Identify hydrogen bonds between the carboxamide group and catalytic residues (e.g., Arg120 in COX-2) or π-π stacking with phenyl/pyrazole rings .
- Dynamic Validation : Follow docking with MD simulations (50 ns) to assess binding stability (RMSD <2 Å) .
Q. How does the ethoxyethyl-pyrazole linker influence pharmacokinetic properties?
- Methodological Answer :
- Solubility : Measure logP (octanol-water partition coefficient) via shake-flask method; the linker may reduce hydrophobicity vs. alkyl chains .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Ethoxy groups may slow oxidative metabolism .
- Permeability : Use Caco-2 monolayers to assess intestinal absorption (P >1×10 cm/s indicates good bioavailability) .
Q. What strategies mitigate synthetic challenges (e.g., low yields in amidation steps)?
- Methodological Answer :
- Coupling Reagent Optimization : Test HATU vs. EDC/HOBt for carboxamide formation; HATU may improve yields in polar aprotic solvents (DMF, 0°C→RT) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) while maintaining >80% yield .
- Protection/Deprotection : Temporarily protect pyrazole NH with tert-butyl groups to prevent side reactions .
Contradiction Analysis & Experimental Design
Q. How to address discrepancies in reported NO release levels from similar pyrazole derivatives?
- Methodological Answer :
- Quantitative NO Detection : Use Griess assay for nitrite quantification (λ = 540 nm) with strict calibration against NaNO standards .
- Cell-Free vs. Cellular Systems : Compare NO release in buffer (pH 7.4) vs. macrophage cultures to isolate enzymatic vs. non-enzymatic pathways .
- Structural Modifications : Replace the oxazole with isosteres (e.g., thiazole) to test electronic effects on NO donor capacity .
Q. What experimental designs resolve conflicting cytotoxicity data in different cancer models?
- Methodological Answer :
- Panel Testing : Screen across 10+ cell lines (NCI-60 panel) to identify lineage-specific sensitivity .
- Combination Studies : Co-treat with cisplatin or paclitaxel to assess synergistic effects (CI <1 via CompuSyn) .
- Mechanistic Profiling : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
